

# Metofluthrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Metofluthrin** is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid, primarily utilized as a volatile spatial repellent against mosquitoes.[1] Its efficacy stems from its high vapor pressure at ambient temperatures, allowing for dispersal without the need for heat.[2] Developed by Sumitomo Chemical, **metofluthrin** is a key active ingredient in various consumer products designed for both indoor and outdoor use, such as clip-on fans and impregnated paper strips.[1][3] This technical guide provides an in-depth analysis of the chemical and physical properties of **metofluthrin**, along with detailed experimental protocols and visual representations of its mechanism of action and environmental fate.

### **Chemical and Physical Properties**

**Metofluthrin** is a pale yellow, transparent oily liquid with a slight characteristic odor.[3][4] The technical grade material is a mixture of isomers.[5] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

# Table 1: General and Physicochemical Properties of Metofluthrin



Property	Value	Source(s)
IUPAC Name	[2,3,5,6-tetrafluoro-4- (methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1- enyl]cyclopropane-1- carboxylate	[6]
CAS Number	240494-70-6	[5]
Molecular Formula	C18H20F4O3	[1][3]
Molecular Weight	360.34 g/mol	[3]
Appearance	Pale yellow transparent liquid	[3]
Odor	Slight characteristic odor	[3]
Density	1.21 g/cm³ at 20°C	[3][6]
Melting Point	-54 °C	[5][7]
Boiling Point	334 °C	[5][6][7]
Flash Point	178 °C (Cleveland Open Cup)	[3][4]
Vapor Pressure	1.96 x 10 <sup>-3</sup> Pa (1.47 x 10 <sup>-5</sup> mm Hg) at 25°C	[3][6]
рН	5.24 (1% aqueous solution at 25°C)	[4][6]

**Table 2: Solubility of Metofluthrin** 



Solvent	Solubility (g/L) at 20-25°C	Source(s)
Water	0.50 - 0.73 mg/L at 20°C	[3][6]
Acetone	303.4	[6]
Methanol	312.2	[6]
Ethyl Acetate	307.6	[6]
Toluene	326.9	[6]
n-Hexane	328.7	[6]
Dichloromethane	318.9	[6]
n-Octanol	325.1	[6]
Isopropyl Alcohol	313.2	[6]
Acetonitrile	Readily soluble	[6]
DMSO	Readily soluble	[6]

Table 3: Stability and Partitioning of Metofluthrin

Parameter	Value	Source(s)
Octanol-Water Partition Coefficient (log Kow)	4.97 - 5.64 at 25°C	[3][6]
Hydrolysis Half-Life (25°C)	Stable at pH 4 and 7; 36.8 days at pH 9	[8][9]
Aqueous Photolysis Half-Life (pH 4, 25°C)	1.1 - 3.4 days	[8][10]
Aerobic Soil Metabolism Half- Life	1 - 8 days	[6]

### **Mechanism of Action: Sodium Channel Modulation**

As a pyrethroid insecticide, **metofluthrin**'s primary mode of action is the disruption of the nervous system in insects.[11] It targets the voltage-gated sodium channels, which are crucial



for the initiation and propagation of nerve impulses.[12][13] **Metofluthrin** binds to the sodium channels, modifying their gating properties.[14] Specifically, it prolongs the opening of these channels by inhibiting their inactivation and deactivation, leading to a persistent influx of sodium ions.[12][13] This results in membrane depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.[11][14] **Metofluthrin** is classified as a Type I pyrethroid, which typically induces repetitive nerve discharges in response to a single stimulus. [12]



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Mechanism of action of **Metofluthrin** on insect sodium channels.

### **Experimental Protocols**

The determination of the chemical and physical properties of **metofluthrin** relies on standardized methodologies, often following guidelines from the Organisation for Economic Cooperation and Development (OECD).

# Determination of Octanol-Water Partition Coefficient (log Kow) - OECD 107 (Shake Flask Method)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is a widely used approach for its determination.[1][15]

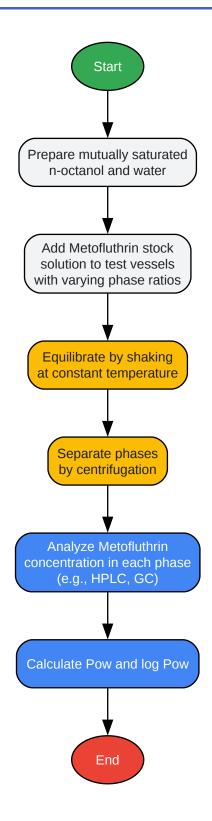
#### Foundational & Exploratory





- Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation phase.
- Test Substance Introduction: A stock solution of metofluthrin is prepared in n-octanol. This
  stock solution is added to a series of test vessels containing varying, precisely measured
  ratios of n-octanol and water. The concentration of the test substance should not exceed
  0.01 mol/L in either phase.[16]
- Equilibration: The test vessels are securely sealed and agitated at a constant temperature (typically 20-25°C) until equilibrium is reached. This is usually achieved by mechanical shaking for a specified period.
- Phase Separation: To separate the n-octanol and water phases, the mixture is centrifuged.
- Concentration Analysis: The concentration of metofluthrin in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or highperformance liquid chromatography (HPLC).
- Calculation: The partition coefficient (P\_ow) is calculated as the ratio of the concentration of
  metofluthrin in the n-octanol phase to its concentration in the aqueous phase. The final
  value is typically expressed as its base-10 logarithm (log P\_ow). The experiment is
  performed in triplicate with different phase volume ratios to ensure accuracy.[17]





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Workflow for determining log Kow via the Shake Flask Method.



# Determination of Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH levels.[18]

- Preliminary Test: A preliminary test is conducted at 50°C in sterile aqueous buffer solutions at pH 4, 7, and 9 for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.[7]
- Main Test: For pH values where hydrolysis is observed, a main test is performed. The test substance is incubated in the dark in sterile buffer solutions at constant temperatures.
- Sampling and Analysis: At appropriate time intervals, samples are taken and analyzed for the concentration of the parent substance and any major degradation products.
- Kinetics Calculation: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant and half-life are calculated from the decline in the concentration of the test substance over time.[4]

# Determination of Phototransformation in Water - OECD 316

This guideline assesses the degradation of a chemical due to direct absorption of sunlight in water.[3][6]

- Tier 1 (Screening): The molar extinction coefficient of the test substance is determined. This is used to estimate a maximum possible rate of direct photolysis.[3]
- Tier 2 (Experimental Study): If the screening test indicates potential for photolysis, an experimental study is conducted. An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[5]
- Control and Sampling: A dark control is run in parallel to account for non-photolytic degradation (like hydrolysis).[6] Samples are taken from both irradiated and dark control solutions at various time points.



Analysis and Calculation: The concentration of the test substance and its
phototransformation products are quantified. The rate constant and half-life of direct
photolysis are then calculated.[6]

# **Determination of Vapor Pressure - Gas Saturation Method**

This method is suitable for determining the low vapor pressures of substances like **metofluthrin**.[19]

- Principle: A stream of inert gas is passed over the test substance at a slow, controlled rate,
   allowing the gas to become saturated with the substance's vapor.[20]
- Apparatus: The setup typically involves a sample holder maintained at a constant temperature, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.
- Procedure: The inert gas is passed through the sample for a measured period. The amount of substance transported by the gas is determined either by measuring the weight loss of the sample or by analyzing the contents of the trapping system.
- Calculation: The vapor pressure is calculated from the mass of the substance transported,
   the volume of gas passed, and the temperature, using the ideal gas law.[21]

### **Environmental Fate and Transport**

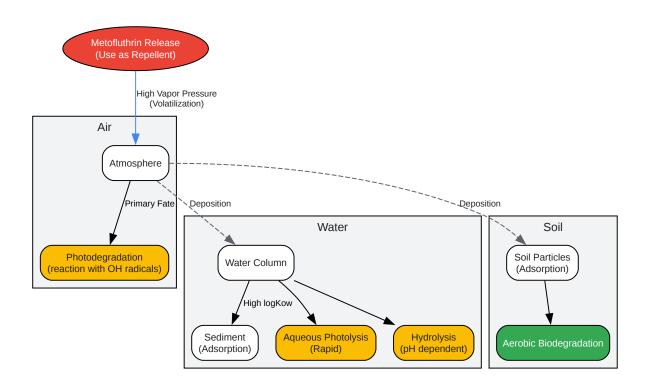
The physical and chemical properties of **metofluthrin** dictate its behavior and persistence in the environment. Its high vapor pressure and low water solubility are key factors in its environmental distribution.[3][6]

- Atmosphere: Due to its high volatility, **metofluthrin** readily enters the atmosphere where it can exist in both vapor and particulate phases.[6] It is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals.[6]
- Water: If released into water, metofluthrin's low solubility and high octanol-water partition
  coefficient indicate that it will strongly adsorb to suspended solids and sediment.[6] While
  volatilization from water surfaces is expected, this process is attenuated by adsorption.[6]



**Metofluthrin** is stable to hydrolysis at neutral and acidic pH but undergoes moderate hydrolysis under alkaline conditions.[8] It is susceptible to rapid degradation by photolysis in water.[8][10]

Soil: In soil, metofluthrin is expected to have low mobility due to its high adsorption to organic matter.[20] It is subject to aerobic biodegradation, with reported half-lives of 1 to 8 days.[6] Volatilization from moist soil surfaces can occur but is limited by strong adsorption.
 [6]



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Environmental fate and transport pathways for **Metofluthrin**.

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